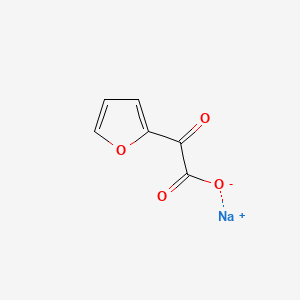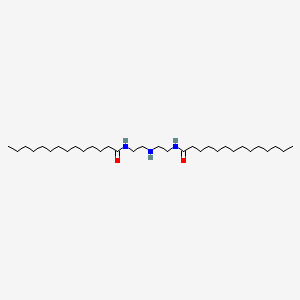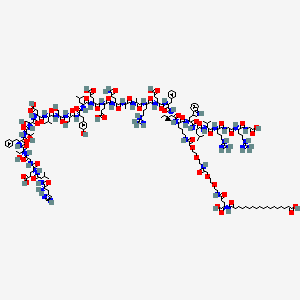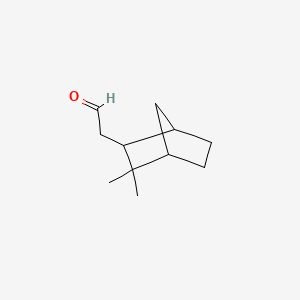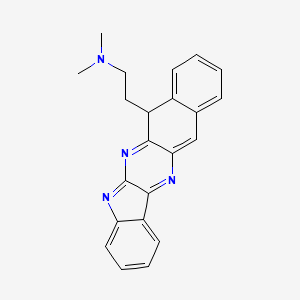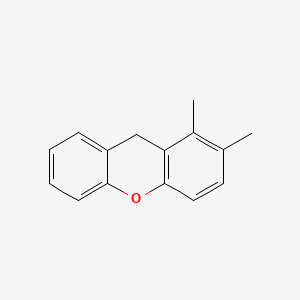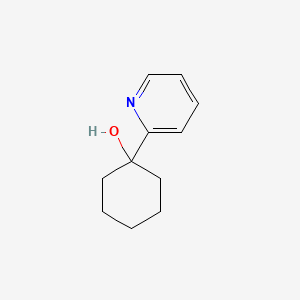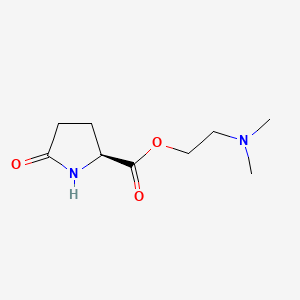
2-(Dimethylamino)ethyl 5-oxo-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C9H16N2O3 It is an ester derivative of 5-oxo-L-proline and is characterized by the presence of a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-oxo-L-proline derivatives, while reduction can produce 5-hydroxy-L-proline derivatives.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across biological membranes. Once inside the cell, the compound may undergo enzymatic hydrolysis to release 5-oxo-L-proline, which can participate in various metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-oxo-L-prolinate: Similar in structure but with an ethyl group instead of a dimethylaminoethyl group.
Methyl 5-oxo-L-prolinate: Contains a methyl group instead of a dimethylaminoethyl group.
2-(Dimethylamino)ethyl 5-oxo-D-prolinate: The D-isomer of the compound.
Uniqueness
2-(Dimethylamino)ethyl 5-oxo-L-prolinate is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with biological systems, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
34834-78-1 |
|---|---|
Formule moléculaire |
C9H16N2O3 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-11(2)5-6-14-9(13)7-3-4-8(12)10-7/h7H,3-6H2,1-2H3,(H,10,12)/t7-/m0/s1 |
Clé InChI |
VXLWESKPIFFDJU-ZETCQYMHSA-N |
SMILES isomérique |
CN(C)CCOC(=O)[C@@H]1CCC(=O)N1 |
SMILES canonique |
CN(C)CCOC(=O)C1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


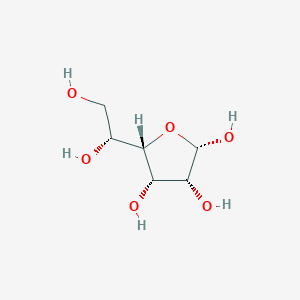

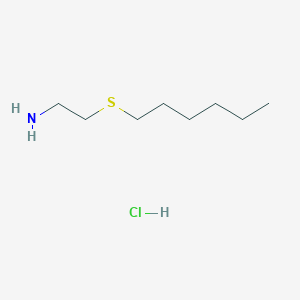

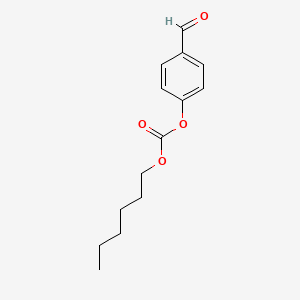
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)

